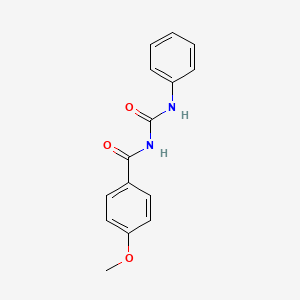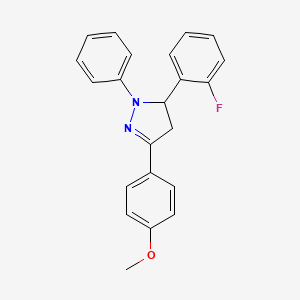![molecular formula C21H15BrN2OS B5224122 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide, commonly known as BZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BZA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
BZA has been studied for its potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BZA has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neurodegenerative diseases, BZA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, BZA has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes.
作用機序
BZA exerts its effects by targeting specific proteins and enzymes in cells. In cancer cells, BZA has been shown to inhibit the activity of the protein Hsp90, which is essential for the growth and survival of cancer cells. In neurodegenerative diseases, BZA has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In infectious diseases, BZA has been shown to inhibit the activity of specific enzymes, such as the bacterial enzyme FabI and the viral enzyme NS5B.
Biochemical and Physiological Effects
BZA has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, BZA has been shown to inhibit the growth and survival of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, BZA has been shown to have neuroprotective effects, reduce oxidative stress and inflammation, and improve cognitive function. In infectious diseases, BZA has been shown to inhibit the growth of bacteria and viruses, reduce inflammation, and enhance the immune response.
実験室実験の利点と制限
BZA has several advantages for lab experiments, including its high purity, stability, and specificity for target proteins and enzymes. However, BZA also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations.
将来の方向性
Several future directions can be explored related to BZA, including:
1. Development of BZA derivatives with improved efficacy and safety profiles.
2. Investigation of the potential applications of BZA in other research fields, such as metabolic diseases and cardiovascular diseases.
3. Exploration of the combination of BZA with other drugs or therapies to enhance its efficacy.
4. Investigation of the potential use of BZA as a diagnostic tool for specific diseases.
5. Development of new synthesis methods for BZA that are more cost-effective and environmentally friendly.
Conclusion
BZA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BZA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. BZA has several advantages for lab experiments, including its high purity, stability, and specificity for target proteins and enzymes. However, BZA also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations. Several future directions can be explored related to BZA, including the development of BZA derivatives with improved efficacy and safety profiles, investigation of its potential applications in other research fields, and exploration of its combination with other drugs or therapies to enhance its efficacy.
合成法
BZA has been synthesized using various methods, including the reaction of 2-bromo-N-(5-bromo-2-methylphenyl)benzamide with 2-aminobenzothiazole in the presence of a base. Another method involves the reaction of 2-bromo-N-(5-bromo-2-methylphenyl)benzamide with 2-aminobenzothiazole in the presence of a palladium catalyst. Both methods have been reported to yield BZA in good yields and purity.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-10-11-14(21-24-17-8-4-5-9-19(17)26-21)12-18(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSCYONIFOFSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5224052.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)


![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)